Notrilobolide
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Overview
Description
Notrilobolide is an alkaloid compound isolated from sweet potatoes. It possesses insecticidal properties and is known to impede the larval development of pests such as Tribolium castaneum by disrupting their digestion and reproduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Notrilobolide involves a chemo- and regioselective functionalization process. One key synthetic route includes a one-pot substitution-oxidation reaction of an allylic ester into its corresponding α,β-unsaturated ketone. This is followed by a stereoselective α′-acyloxylation of the key intermediate α,β-unsaturated ketone to afford its corresponding acetoxyketone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it can be produced in significant quantities using bioreactor systems, such as temporary immersion bioreactors, which have been used for the sustainable production of related compounds .
Chemical Reactions Analysis
Types of Reactions
Notrilobolide undergoes various chemical reactions, including:
Oxidation: Conversion of allylic esters to α,β-unsaturated ketones.
Substitution: Allylic substitution reactions.
Acyloxylation: Stereoselective α′-acyloxylation of α,β-unsaturated ketones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the oxidation steps and acyloxylating agents for the acyloxylation steps. The reactions typically require controlled conditions to ensure regioselectivity and stereoselectivity .
Major Products Formed
The major products formed from these reactions include α,β-unsaturated ketones and their corresponding acetoxyketones, which are valuable intermediates for further chemical transformations .
Scientific Research Applications
Notrilobolide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other biologically active compounds.
Biology: Studied for its insecticidal properties and its effects on pest digestion and reproduction
Industry: Utilized in pest control formulations to reduce the fecundity of insect pests
Mechanism of Action
Notrilobolide exerts its insecticidal effects by inhibiting the fecundity of pests such as Tribolium castaneum. It disrupts the digestion and reproduction processes of these insects, leading to reduced larval development .
Comparison with Similar Compounds
Notrilobolide is structurally similar to other guaianolides, such as thapsigargin and trilobolide. These compounds share a common binding site in the sarco/endoplasmic reticulum Ca2±ATPase (SERCA) pump, but differ in their affinity and biological activity . Thapsigargin, for example, has a higher affinity for SERCA and is a potent inhibitor used in cancer research .
List of Similar Compounds
- Thapsigargin
- Trilobolide
- 2-Acetoxytrilobolide
- 2-Hydroxydeacetyltrilobolide
Properties
Molecular Formula |
C26H36O10 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[(3S,3aR,4S,6S,8R,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9+/t16?,17-,18+,21+,24+,25-,26-/m1/s1 |
InChI Key |
WEJWYRUDUWBNIB-QIOZMMSPSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1C[C@](C2C[C@H](C(=C2[C@H]3[C@]1([C@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C/C)/C)(C)OC(=O)C |
Canonical SMILES |
CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C |
Origin of Product |
United States |
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